1,8-Diazacyclotetradecane-2,9-dione

Polymorphism Thermal Analysis Nylon 6 By-product Analysis

1,8-Diazacyclotetradecane-2,9-dione is the definitive cyclic dimer of ε-caprolactam (nylon 6 cyclic dimer) and the only substrate for 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12). Its well-defined α↔β polymorphism (transition ~242°C) and unique 14-membered ring hydrogen-bonding network make it irreplaceable for polymer impurity profiling, enzyme kinetics, and macrocyclic ligand design. Generic macrocyclic alternatives fail to replicate its thermal, solubility, and coordination behavior. Specify CAS 56403-09-9 to ensure polymorph-validated performance and regulatory-compliant reference standard identity.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 56403-09-9
Cat. No. B039137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazacyclotetradecane-2,9-dione
CAS56403-09-9
Synonyms6-aminohexanoic acid cyclic dimer
nylon oligome
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCC(=O)NCCCCCC(=O)NCC1
InChIInChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)
InChIKeyHERSSAVMHCMYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazacyclotetradecane-2,9-dione (CAS 56403-09-9): Sourcing Specifications and Core Identity for Procurement


1,8-Diazacyclotetradecane-2,9-dione (CAS 56403-09-9, molecular formula C₁₂H₂₂N₂O₂, molecular weight 226.32 g/mol) is a 14-membered macrocyclic diamide, also known as the cyclic dimer of ε-caprolactam or 6-aminohexanoate cyclic dimer [1]. This compound functions dually as a macrocyclic ligand in coordination chemistry and as a critical reference standard/impurity marker in nylon 6 manufacturing [2]. It exhibits polymorphism with distinct α- and β-crystalline forms, each possessing unique thermal and solubility characteristics [3].

1,8-Diazacyclotetradecane-2,9-dione: Critical Polymorphism and Stability Barriers to Generic Substitution


In procurement contexts where 1,8-diazacyclotetradecane-2,9-dione is specified, generic substitution by other macrocyclic lactams or azacycloalkanes is generally not viable due to its unique polymorphic behavior and distinct structural identity. Unlike more flexible, non-rigid macrocyclic frameworks or smaller ring analogs such as 1,6-diazacyclododecane-7,12-dione (a 12-membered cyclic dimer model of nylon 46) [1], this specific 14-membered ring system undergoes well-defined α↔β crystal-form transitions at ~242°C and exhibits form-dependent solubility and sublimation behavior [2]. These material properties are intrinsic to its ring size and hydrogen-bonding network, meaning that procurement of a different macrocyclic compound, even one with similar functional groups, would result in unpredictable thermal, solubility, and processing performance [3].

1,8-Diazacyclotetradecane-2,9-dione: Quantitative Comparative Performance Evidence for Scientific Selection


Crystal-Form Transition Temperature: Quantitative Thermal Stability Differentiation of 1,8-Diazacyclotetradecane-2,9-dione α- and β-Polymorphs

1,8-Diazacyclotetradecane-2,9-dione exists in two distinct crystalline polymorphs (α-form and β-form) with well-defined thermal transition temperatures. Upon heating, the β-form undergoes an endothermic transition to the α-form at approximately 242°C, followed by melting of the α-form at temperatures exceeding 345°C [1]. The α-form, when contaminated with volatile matter, may sublimate at temperatures lower than 150°C, whereas the pure β-form does not sublimate until after the transition temperature [1].

Polymorphism Thermal Analysis Nylon 6 By-product Analysis

Solvent-Induced Polymorphic Transformation: Quantitative Solubility and Phase Behavior of 1,8-Diazacyclotetradecane-2,9-dione α- and β-Forms

The α-form of 1,8-diazacyclotetradecane-2,9-dione rapidly dissolves in methanol and converts to the β-form [1]. In contrast, the β-form is poorly soluble in common organic solvents [2]. This form-dependent solubility behavior is not observed in smaller ring analogs like 1,6-diazacyclododecane-7,12-dione [3].

Polymorph Transformation Solubility Crystallization

Enzymatic Hydrolysis Specificity: Unique Hydrolase Target Profile of 1,8-Diazacyclotetradecane-2,9-dione vs. Linear Oligomers

1,8-Diazacyclotetradecane-2,9-dione is the specific substrate for the enzyme 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12), which catalyzes its hydrolysis to the linear dimer N-(6-aminohexanoyl)-6-aminohexanoate [1]. In contrast, linear 6-aminohexanoate oligomers (dimer, trimer, etc.) are hydrolyzed by distinct enzymes: 6-aminohexanoate-oligomer exohydrolase (EC 3.5.1.46) acts on linear dimers, while endohydrolase (EC 3.5.1.117) acts on oligomers with degree of polymerization >3 [2]. The cyclic dimer hydrolase shows negligible activity toward linear oligomers [2].

Enzymatic Degradation Nylon 6 Recycling Biocatalysis

Crystal Unit Cell Parameters: Definitive Structural Fingerprint for Identity Confirmation of 1,8-Diazacyclotetradecane-2,9-dione

Single-crystal X-ray diffraction of 1,8-diazacyclotetradecane-2,9-dione (triclinic, space group P1̄) reveals unit cell parameters a = 15.469 Å, b = 8.985 Å, c = 8.918 Å, α = 89°23′, β = 88°32′, γ = 91°55′, with 4 molecules per unit cell located on symmetry centers [1]. These parameters constitute a unique crystallographic fingerprint that distinguishes it from other macrocyclic diamides, such as 1,6-diazacyclododecane-7,12-dione (monoclinic, P2₁/c, a = 9.802 Å, b = 12.966 Å, c = 9.20 Å, β = 94.9°) [2].

X-ray Crystallography Structural Confirmation Quality Control

Thermal Transition Enthalpy and Polymorph Stability: Quantitative DSC Parameters for 1,8-Diazacyclotetradecane-2,9-dione

DSC analysis of 1,8-diazacyclotetradecane-2,9-dione reveals two distinct endothermic events upon heating: a solid-solid transition at approximately 242°C (β→α conversion) and melting of the α-form at temperatures exceeding 345°C [1]. A separate study reported a transition at 244°C and melting at 347°C, with the higher-temperature form slowly converting back to the lower-temperature form below 200°C [2]. This thermal behavior contrasts with the simpler single-melting profile typically observed in non-polymorphic macrocyclic lactams.

Differential Scanning Calorimetry Polymorph Stability Thermal Analysis

1,8-Diazacyclotetradecane-2,9-dione: Validated Application Scenarios for Procurement Decision-Making


Analytical Reference Standard for Nylon 6 Impurity Profiling and Quality Control

1,8-Diazacyclotetradecane-2,9-dione serves as a critical reference standard for the identification and quantification of the cyclic dimer impurity inherently present in industrial nylon 6 [1]. Its well-defined crystallographic parameters (triclinic unit cell, a = 15.469 Å, b = 8.985 Å, c = 8.918 Å) [2] and characteristic thermal transitions (β→α at ~242°C, melting >345°C) [3] enable unambiguous identification via XRPD or DSC, making it essential for polymer manufacturers conducting extractables/leachables analysis or complying with food-contact material regulations [1].

Substrate for Enzymatic Assays in Nylon Oligomer Biodegradation Research

In biocatalytic nylon recycling research, 1,8-diazacyclotetradecane-2,9-dione is the obligate substrate for 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12) [4]. The enzyme's strict specificity for the cyclic dimer—with negligible activity toward linear 6-aminohexanoate oligomers [5]—makes this compound indispensable for enzyme characterization, kinetic studies, and screening of nylon-degrading microorganisms. Substitution with linear dimer or other cyclic analogs would yield false-negative results and invalidate experimental conclusions.

Macrocyclic Ligand Scaffold for Coordination Chemistry and Metal-Organic Framework Development

The 14-membered diamide framework of 1,8-diazacyclotetradecane-2,9-dione functions as a neutral O,O-donor or N,O-donor macrocyclic ligand for metal ion coordination . Unlike smaller ring analogs such as 1,6-diazacyclododecane-7,12-dione [2], the larger ring cavity and distinct hydrogen-bonding network (NH···O=C hydrogen bonds forming sheets parallel to (100)) [2] confer unique metal-binding geometry and stability characteristics. This makes it a valuable building block for synthesizing structurally defined metal complexes for catalysis or metal-organic framework (MOF) applications where precise cavity size and coordination geometry are required.

Polymorph-Specific Material for Thermal Analysis and Solid-State Characterization Studies

For fundamental solid-state chemistry research, the well-characterized polymorphic system of 1,8-diazacyclotetradecane-2,9-dione provides a model compound for studying crystal-form transitions, solvent-mediated transformation kinetics, and sublimation behavior [3]. The documented α→β solvent-mediated conversion in methanol [3] and the reversible thermal transition at ~242°C [3] offer a tractable system for developing polymorph control strategies and validating process analytical technology (PAT) methods in pharmaceutical or fine chemical manufacturing settings.

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